molecular formula C12H9ClN2O2 B11864352 Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate CAS No. 450373-71-4

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B11864352
CAS No.: 450373-71-4
M. Wt: 248.66 g/mol
InChI Key: LJHRKXMKLZAVHJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine oxides.

    Reduction: Pyrimidine alcohols or amines.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

450373-71-4

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-2-4-10(13)5-3-8/h2-7H,1H3

InChI Key

LJHRKXMKLZAVHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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